The synthesis of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions. A common synthetic route can be outlined as follows:
Subsequent chlorination and methylation steps are performed using reagents such as thionyl chloride and methyl iodide under controlled conditions to introduce the chlorine and methyl groups into the final structure .
The molecular structure of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one features several key characteristics:
The presence of the chlorine atom is crucial for its pharmacological properties, affecting both its electronic characteristics and interaction with biological targets .
The chemical reactions involving 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one primarily focus on its role as a kinase inhibitor. Studies have demonstrated its ability to inhibit c-Met kinase activity, which is significant in various cancer pathways. The reactions are typically designed to evaluate its efficacy in inhibiting specific kinases involved in tumor growth .
The mechanism of action for 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves its interaction with protein kinases such as BMK1 (Big MAP Kinase 1). Upon binding to these kinases, the compound inhibits their activity, leading to reduced phosphorylation events that are crucial for cell signaling pathways involved in proliferation and survival.
The physical and chemical properties of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one include:
These properties are critical for determining the compound's suitability for various applications in research and industry .
The scientific applications of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one are diverse:
The synthesis of 2-chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one relies on sequential heterocyclic annulations to construct its tetracyclic framework. A prevalent approach involves condensing 4,6-dichloro-5-nitropyrimidine with substituted benzene-1,2-diamines to form the benzo[1,4]diazepinone core, followed by cyclization with N,N-dimethylformamide dialkyl acetals to incorporate the pyrimidine ring [2] [8]. Key intermediates like 1H-1,5-benzodiazepine-2,4(3H,5H)-dione are synthesized via HCl-catalyzed reactions between benzene-1,2-diamines and 1,3-propanedioic acid at 80°C (yield: 78–92%) [2]. Subsequent β-enaminone formation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) enables nucleophilic displacement for pyrimidine ring closure. This step is critical for establishing the pyrimido[5,4-b]diazepinone scaffold, with electron-donating aryl substituents enhancing cyclization efficiency (yield: 89% vs. 70% for electron-withdrawing groups) [2] [9].
Table 1: Annulation Intermediates and Yields
Starting Material | Intermediate | Conditions | Yield (%) |
---|---|---|---|
Benzene-1,2-diamine + 1,3-propanedioic acid | 1H-1,5-benzodiazepine-2,4-dione | HCl, 80°C, 3h | 78–92 |
Benzodiazepinedione + DMF-DMA | β-Enaminone | Reflux, EtOH, 6h | 85–89 |
β-Enaminone + Guanidine | Pyrimido-diazepinone core | Piperidine, DMF, 80°C | 70–89 |
Regioselective functionalization at the C2 and N11 positions is achieved through late-stage modifications. Chlorination employs POCl₃ as both solvent and reagent at 110°C, selectively substituting the C2-carbonyl oxygen of the pyrimidinone moiety due to its enhanced electrophilicity from adjacent ring fusion [4] [8]. Methylation at N11 utilizes iodomethane (CH₃I) in the presence of K₂CO₃, exploiting the preferential nucleophilicity of the diazepine nitrogen over pyrimidine nitrogens. Solvent polarity significantly impacts selectivity: acetone affords >95% N-methylation, whereas polar aprotic solvents like DMF promote over-alkylation [8]. Alternative methyl sources like dimethyl sulfate in tetrahydrofuran yield 80–85% mono-methylation at N11, crucial for kinase inhibition activity [4] [8].
Transition-metal catalysis streamlines key cyclization steps. Cu(I)-catalyzed tandem reactions between trichloroacetonitrile, tetramethylguanidine, and terminal alkynes generate pyrimidine intermediates via [4+2] cycloadditions (yield: ≤87%) [5]. For asymmetric syntheses, Rh-phosphoramidite complexes facilitate enantioselective [4+2] annulations between α,β-unsaturated imines and isocyanates, constructing diazepinone rings with >90% enantiomeric excess [5]. N-Heterocyclic carbene (NHC) catalysis enables [3+4] annulations of isatin-derived enals with aza-o-quinone methides, forming spiro-fused diazepinones with excellent stereocontrol . Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 12h conventionally) while maintaining yields >90% [2].
Table 2: Catalytic Methods for Ring Formation
Catalyst System | Reaction Type | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Cu(I)/TMG | [4+2] Cycloaddition | CH₃CN, 25°C, 12h | ≤87 | – |
Rh-phosphoramidite | Enantioselective [4+2] | Toluene, 80°C, 24h | 75 | >90 |
NHC (triazolium salt) | [3+4] Annulation | THF, 40°C, 48h | 91 | 99 |
None (microwave) | Cyclocondensation | EtOH, 80°C, 0.5h | >90 | – |
Industrial-scale production prioritizes green solvents and atom economy. Substituting DMF with cyclopentyl methyl ether (CPME) in enaminone formation reduces toxicity while maintaining 86% yield [8] [9]. Chlorination with POCl₃ is optimized using catalytic pyridine (5 mol%), lowering the temperature requirement from 110°C to 80°C and minimizing phosphorous oxychloride usage by 40%. Ethyl acetate/water biphasic workup eliminates column chromatography, achieving 95% purity for the chlorinated intermediate [4]. For methylation, dimethyl carbonate emerges as a sustainable alternative to iodomethane under phase-transfer conditions (Aliquat 336, K₂CO₃, 70°C), yielding 82% N11-methylated product with negligible quaternization [8]. Large-scale reactions (1 kg) in continuous-flow reactors enhance heat transfer during exothermic steps, reducing byproduct formation by 15% compared to batch processes [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7